molecular formula C18H20N2O5S B2562005 (3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone CAS No. 1171766-64-5

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone

Cat. No.: B2562005
CAS No.: 1171766-64-5
M. Wt: 376.43
InChI Key: RFOHFBRDIFNWJF-UHFFFAOYSA-N
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Description

(3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone is a synthetic chemical compound designed for research applications. Its structure incorporates two privileged scaffolds in medicinal chemistry: the 3,4-dihydroisoquinoline moiety and a sulfonyl-substituted furan. The 3,4-dihydroisoquinoline core is a well-recognized structural feature in bioactive molecules and is frequently investigated for its potential in drug discovery . This specific scaffold is found in compounds studied as potent and selective inhibitors of protein arginine methyltransferases (PRMTs), which are attractive targets in oncology and other therapeutic areas . Furthermore, dihydroisoquinoline derivatives have been explored as positive allosteric modulators for G-protein coupled receptors, such as the human dopamine D1 receptor . The integration of a sulfonyl moiety, particularly a morpholinosulfonyl group, is a common strategy in lead optimization to fine-tune properties like solubility and pharmacokinetics. The furan-2-yl methanone (furoyl) group is another significant component, known to be used in the synthesis of N-acyl tetrahydroquinoline derivatives, which are studied for their diverse biological activities . As a hybrid molecule, this compound represents a valuable chemical tool for researchers in chemical biology and drug discovery. It is supplied for the purpose of exploring its mechanism of action, binding affinity, and inhibitory potential in various biochemical and cellular assays. This product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c21-18(19-8-7-14-3-1-2-4-15(14)13-19)16-5-6-17(25-16)26(22,23)20-9-11-24-12-10-20/h1-6H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOHFBRDIFNWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,4-dihydroisoquinolin-2(1H)-yl)(5-(morpholinosulfonyl)furan-2-yl)methanone , with the molecular formula C18H20N2O5SC_{18}H_{20}N_{2}O_{5}S, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Weight : 376.43 g/mol
  • IUPAC Name : 3,4-dihydro-1H-isoquinolin-2-yl-(5-morpholin-4-ylsulfonylfuran-2-yl)methanone
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as a potent inhibitor of specific enzymes involved in metabolic pathways, including:

  • Aldo-Keto Reductase AKR1C3 : This enzyme plays a crucial role in steroid metabolism and is implicated in various diseases, including cancer and metabolic disorders. The compound has shown significant inhibitory effects on AKR1C3, leading to decreased enzyme activity and altered metabolic profiles .

Antimicrobial Activity

Recent studies have indicated that derivatives of the isoquinoline structure exhibit antimicrobial properties. For instance, compounds similar to this compound have demonstrated inhibition against Mycobacterium tuberculosis (Mtb), with a notable 65% growth inhibition at concentrations around 250 μM . This suggests potential as a therapeutic agent against resistant strains of tuberculosis.

Anticancer Potential

The compound's ability to modulate steroid receptor pathways positions it as a candidate for cancer therapy. Research indicates that isoquinoline derivatives can affect androgen receptor activity, which is critical in prostate cancer progression .

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Study on Tuberculosis Inhibition :
    • Objective : To evaluate the efficacy of isoquinoline derivatives against Mtb.
    • Findings : The compound exhibited significant inhibition of bacterial growth in vitro, supporting its potential use in developing new antitubercular agents .
  • Inhibition of AKR1C3 :
    • Objective : To assess the impact on steroid metabolism.
    • Findings : The compound effectively reduced AKR1C3 activity, indicating its potential role in managing conditions related to steroid metabolism disorders .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessReference
Inhibition of AKR1C3Significant
Antimicrobial against Mtb65% inhibition at 250 μM
Potential anticancer activityModulates androgen receptors

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of methanone derivatives where the 3,4-dihydroisoquinoline group is linked to diverse heterocyclic or aromatic substituents. Below is a detailed comparison with key analogs from the literature:

Key Structural Differences and Implications

Sulfonyl vs. This may improve target selectivity, particularly for enzymes with polar active sites (e.g., kinases or proteases) .

Furan vs. Phenyl Rings : The furan ring in the target compound and DM495 introduces oxygen-based π-π interactions, whereas phenyl groups (as in S6 ) favor hydrophobic interactions. The sulfonyl-morpholine substitution on furan further modulates electronic properties .

In contrast, acrylamide-linked analogs (e.g., DM495) show lower yields (16–18%) due to steric challenges .

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